![molecular formula C21H16ClN3O2S B2386025 3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895002-07-0](/img/structure/B2386025.png)
3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as MBT-1, is a chemical compound that has been studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Studies have demonstrated the synthesis and evaluation of antimicrobial activities of various pyridine and benzothiazole derivatives. For instance, Patel, Agravat, and Shaikh (2011) elaborated on the synthesis of new pyridine derivatives and their in vitro antimicrobial activities against strains of bacteria and fungi, showcasing the potential of such compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents
Another research avenue includes the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized and screened compounds for COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities, indicating the potential use of benzothiazole derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).
Anticancer Activity
The exploration of benzothiazole derivatives in cancer research has also been documented. Gomathi Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with thiazol-2-yl benzene sulfonamide derivatives, showing in vitro cytotoxicity against human breast cancer cell lines, which opens avenues for the development of novel anticancer agents (Gomathi Vellaiswamy & Ramaswamy, 2017).
Fluorescence Properties
The solid-state fluorescence properties of various substituted compounds, including pyrimidine derivatives, have been investigated. Kenichirou Yokota et al. (2012) synthesized new fluorescent compounds with solid-state fluorescence, highlighting the potential of these compounds in developing fluorescent markers or probes (Yokota et al., 2012).
Propiedades
IUPAC Name |
3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-8-3-9-18-19(17)24-21(28-18)25(13-14-5-4-10-23-12-14)20(26)15-6-2-7-16(22)11-15/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKZMTPCCVSKHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)
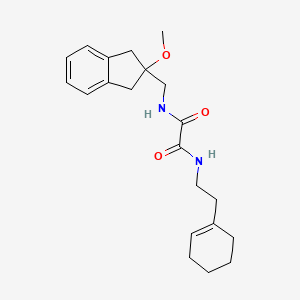
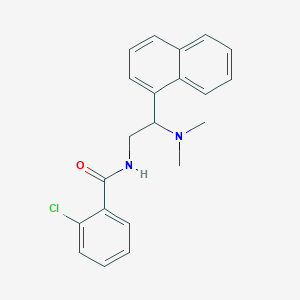
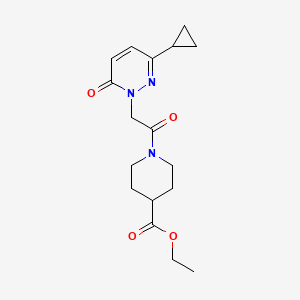
![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2385953.png)
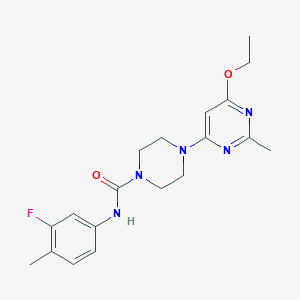
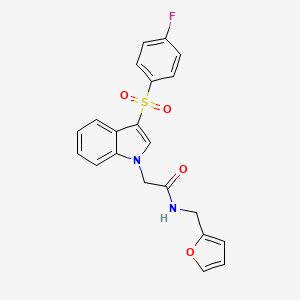
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)
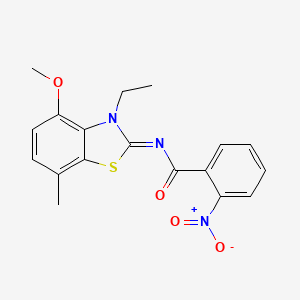
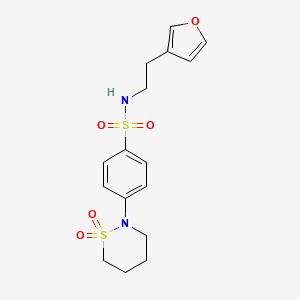
![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)